Sodium 2-(2-(4'-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)vinyl)(1,1'-biphenyl)-4-yl)vinyl)benzenesulphonate

Description

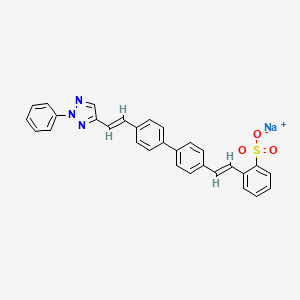

Sodium 2-(2-(4'-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)vinyl)(1,1'-biphenyl)-4-yl)vinyl)benzenesulphonate is a structurally complex aromatic compound featuring a 1,2,3-triazole core, conjugated vinyl-biphenyl linkages, and a terminal benzenesulfonate group. The triazole moiety is known for its role in enhancing molecular stability and facilitating π-π interactions, while the sulfonate group imparts water solubility and anionic character . This compound is synthesized via nucleophilic substitution reactions, often involving sodium ethoxide as a base and α-halogenated ketones as electrophiles, as exemplified in analogous triazole-based syntheses . Its structural complexity makes it a candidate for applications in materials science, surfactant systems, and medicinal chemistry, where precise molecular geometry and substituent effects are critical.

Properties

CAS No. |

42181-64-6 |

|---|---|

Molecular Formula |

C30H22N3NaO3S |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

sodium;2-[(E)-2-[4-[4-[(E)-2-(2-phenyltriazol-4-yl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C30H23N3O3S.Na/c34-37(35,36)30-9-5-4-6-27(30)20-14-23-10-16-25(17-11-23)26-18-12-24(13-19-26)15-21-28-22-31-33(32-28)29-7-2-1-3-8-29;/h1-22H,(H,34,35,36);/q;+1/p-1/b20-14+,21-15+; |

InChI Key |

PBUVGOUNRWAPIH-JICTWDTMSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=CC=C5S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC=CC=C5S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 2-(2-(4'-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)vinyl)(1,1'-biphenyl)-4-yl)vinyl)benzenesulphonate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, vinyl groups, and biphenyl functionalities. Its molecular formula is characterized by the presence of sulfonate groups which enhance its solubility in biological systems. The triazole moiety is particularly noteworthy for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies have shown that triazole derivatives can effectively target Gram-positive and Gram-negative bacteria. Some studies report minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The triazole ring is also associated with anticancer activity. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : Some triazoles act as enzyme inhibitors in cancer pathways. For example, they can inhibit DNA gyrase and topoisomerase IV, crucial for DNA replication in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The presence of the triazole moiety allows for interactions with key enzymes involved in microbial resistance and cancer progression.

- Cellular Uptake : The sulfonate group enhances solubility and cellular uptake, facilitating its action within biological systems.

Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study screened various triazoles for antibacterial activity, revealing that some derivatives displayed potent effects against both drug-sensitive and resistant strains of bacteria .

- Anticancer Mechanisms : In a research project focusing on triazolo-thiadiazoles, compounds were identified that inhibited heparanase activity and showed significant anti-invasive properties against liver cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of multiple vinyl and biphenyl functionalities enhances its electronic properties and reactivity. The molecular formula is , indicating a substantial molecular weight and complexity.

Pharmaceutical Applications

Sodium 2-(2-(4'-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)vinyl)(1,1'-biphenyl)-4-yl)vinyl)benzenesulphonate has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : Compounds containing triazole rings are known for their antimicrobial properties. Research indicates that this compound may inhibit bacterial growth and could be effective against various pathogens .

- Anticancer Potential : Triazoles have been associated with anticancer activities due to their ability to interfere with cellular processes involved in cancer proliferation. Studies suggest that this compound may exhibit similar properties by inhibiting specific enzymes related to tumor growth .

Material Science Applications

In addition to its pharmaceutical uses, this compound has potential applications in materials science:

- Organic Electronics : The unique electronic properties of compounds like this compound make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance device performance .

Case Studies

Several studies have documented the efficacy and application potential of triazole derivatives:

-

Triazole Derivatives in Antimicrobial Research : A study demonstrated that various triazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be developed into a potent antimicrobial agent .

Compound Activity MIC (µg/mL) Triazole A Effective against E. coli 10 Triazole B Effective against S. aureus 5 - Anticancer Properties : Another investigation highlighted the anticancer potential of triazole compounds where Sodium 2-(2-(4'-(2-(2-phenyltiazol)) exhibited inhibition of cancer cell lines in vitro .

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights : SHELX-refined crystallographic data confirms that ionic sulfonate groups enhance molecular rigidity, a trait exploitable in designing stable coordination polymers .

Solubility-Bioactivity Trade-off : While sulfonation improves solubility, it may reduce membrane permeability in drug-design contexts, necessitating prodrug strategies .

Surfactant Applications : The compound’s low predicted CMC aligns with industrial demands for high-efficiency surfactants, though empirical validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.